Diethanolamine oleate
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Overview
Description
Oleic acid diethanolamine condensate (1/1) is a clear golden-brown viscous liquid. (NTP, 1992)
Scientific Research Applications
1. Catalyst in Organic Synthesis
Diethanolamine oleate is used in organic synthesis, particularly in the interaction between ethyl oleate and a mixture of tri- and diethanolamines. This process involves various catalysts like cation and anion exchange resins, potassium hydroxide, nickel oxalate, and tin (II) p-toluenesulfonate. The reaction is significant in manufacturing surfactants, detergents, cosmetics, pharmaceuticals, and dyes. The effectiveness of these catalysts in this reaction provides insight into the potential application of diethanolamine oleate in various chemical synthesis processes (Melnyk & Danyliuk, 2022).
2. Synthesis of Fatty Acid Diethanolamides
Diethanolamine oleate is utilized in the lipase-catalyzed synthesis of fatty acid diethanolamides, which are nonionic emulsifiers widely used in industries like cosmetics and as corrosion inhibitors. Various factors such as the contents of fatty acids, metal ions, and water affect the yields of diethanolamides, indicating the adaptability of diethanolamine oleate in industrial applications (Liu, Nag, & Shaw, 2001).
3. Potential in Cancer Research
In cancer research, particularly concerning colon cancer, diethanolamine derivatives have been studied. Research involving molecular docking and dynamics alongside density function theory indicates that diethanolamine can be used to alter molecular polarities, increasing the effectiveness of certain cancer-related compounds (Vlasiou, Petrou, Sarigiannis, & Pafiti, 2021).
4. Exploration in Metabolomics
Diethanolamine oleate is also explored in metabolomics studies, particularly concerning diet-induced disorders in phospholipid metabolism and its impact on metabolic diseases. This research provides a foundation for potential therapeutic targets in treating diet-related metabolic disorders (Ye et al., 2021).
5. Development of Surfactants
Its application extends to the development of surfactants. Studies involving the characterization of epoxidized and non-epoxidized fatty diethanolamides offer insights into the potential use of diethanolamine oleate in creating novel surfactants, which can have diverse applications in industries (Lee & Lee, 2010).
6. Tribological Properties in Lubricants
Diethanolamine oleate has been investigated for its tribological properties when used in lubricants. Studies on ionic liquid–based lubricants, including diethanolamine oleate, have shown potential in reducing friction and wear on metal surfaces, which is vital in industrial applications (Kreivaitis et al., 2020).
properties
CAS RN |
13961-86-9 |
---|---|
Product Name |
Diethanolamine oleate |
Molecular Formula |
C22H45NO4 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b10-9-; |
InChI Key |
KQHZEKNQJJSVDN-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)NCCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)NCCO |
boiling_point |
469 to 473 °F at 760 mm Hg (NTP, 1992) |
flash_point |
greater than 200 °F (NTP, 1992) |
Other CAS RN |
13961-86-9 68130-87-0 68439-43-0 68855-44-7 |
physical_description |
Oleic acid diethanolamine condensate (1/1) is a clear golden-brown viscous liquid. (NTP, 1992) Liquid |
Pictograms |
Corrosive; Irritant |
solubility |
less than 1 mg/mL at 77° F (NTP, 1992) |
synonyms |
diethanolamine oleate |
vapor_pressure |
5.7 mm Hg at 77 °F ; 12.1 mm Hg at 108° F; 32.5 mm Hg at 149° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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